Cas no 743367-01-3 (Benzo[b]thiophene-2-methanamine, 5-fluoro-)
![Benzo[b]thiophene-2-methanamine, 5-fluoro- structure](https://www.kuujia.com/scimg/cas/743367-01-3x500.png)
Benzo[b]thiophene-2-methanamine, 5-fluoro- Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene-2-methanamine, 5-fluoro-
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- Inchi: 1S/C9H8FNS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4H,5,11H2
- InChI Key: VAFHNDAQEIJQSD-UHFFFAOYSA-N
- SMILES: C12=CC=C(F)C=C1C=C(CN)S2
Benzo[b]thiophene-2-methanamine, 5-fluoro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-55814-0.05g |
(5-fluoro-1-benzothiophen-2-yl)methanamine |
743367-01-3 | 0.05g |
$203.0 | 2023-02-10 | ||
Enamine | EN300-55814-2.5g |
(5-fluoro-1-benzothiophen-2-yl)methanamine |
743367-01-3 | 2.5g |
$1996.0 | 2023-02-10 | ||
Enamine | EN300-55814-5.0g |
(5-fluoro-1-benzothiophen-2-yl)methanamine |
743367-01-3 | 5.0g |
$3872.0 | 2023-02-10 | ||
Enamine | EN300-55814-1.0g |
(5-fluoro-1-benzothiophen-2-yl)methanamine |
743367-01-3 | 1.0g |
$870.0 | 2023-02-10 | ||
Enamine | EN300-55814-10.0g |
(5-fluoro-1-benzothiophen-2-yl)methanamine |
743367-01-3 | 10.0g |
$6871.0 | 2023-02-10 | ||
Enamine | EN300-55814-0.5g |
(5-fluoro-1-benzothiophen-2-yl)methanamine |
743367-01-3 | 0.5g |
$679.0 | 2023-02-10 | ||
Enamine | EN300-55814-0.1g |
(5-fluoro-1-benzothiophen-2-yl)methanamine |
743367-01-3 | 0.1g |
$302.0 | 2023-02-10 | ||
Enamine | EN300-55814-0.25g |
(5-fluoro-1-benzothiophen-2-yl)methanamine |
743367-01-3 | 0.25g |
$430.0 | 2023-02-10 |
Benzo[b]thiophene-2-methanamine, 5-fluoro- Related Literature
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
Additional information on Benzo[b]thiophene-2-methanamine, 5-fluoro-
Recent Advances in the Study of Benzo[b]thiophene-2-methanamine, 5-fluoro- (CAS: 743367-01-3)
Benzo[b]thiophene-2-methanamine, 5-fluoro- (CAS: 743367-01-3) is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. This compound, characterized by its benzo[b]thiophene core and a fluoro-substituted methanamine side chain, has been the subject of recent research due to its potential therapeutic applications. The unique structural features of this molecule make it a promising candidate for the development of novel pharmaceuticals, particularly in the areas of central nervous system (CNS) disorders and oncology.
Recent studies have focused on the synthesis, characterization, and biological evaluation of Benzo[b]thiophene-2-methanamine, 5-fluoro-. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the compound's efficacy as a selective serotonin reuptake inhibitor (SSRI), suggesting its potential use in the treatment of depression and anxiety disorders. The researchers employed a combination of computational modeling and in vitro assays to elucidate the compound's mechanism of action, revealing high affinity for the serotonin transporter (SERT) with minimal off-target effects.
In addition to its CNS applications, Benzo[b]thiophene-2-methanamine, 5-fluoro- has shown promise in cancer research. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibited potent inhibitory activity against specific kinase targets involved in tumor proliferation. The researchers synthesized a series of analogs and evaluated their cytotoxicity in various cancer cell lines, identifying several lead compounds with IC50 values in the nanomolar range. These findings highlight the compound's versatility and potential as a scaffold for the development of targeted cancer therapies.
The pharmacokinetic properties of Benzo[b]thiophene-2-methanamine, 5-fluoro- have also been investigated in recent preclinical studies. Research published in Drug Metabolism and Disposition (2023) demonstrated favorable absorption and distribution profiles in rodent models, with good blood-brain barrier penetration. However, the study also noted rapid metabolism via hepatic CYP450 enzymes, suggesting that structural modifications may be necessary to improve metabolic stability for clinical applications.
From a synthetic chemistry perspective, several novel routes to Benzo[b]thiophene-2-methanamine, 5-fluoro- have been developed. A 2024 publication in Organic Process Research & Development described a scalable, high-yield synthesis that addresses previous challenges in regioselective fluorination and amine protection/deprotection strategies. This advancement is particularly significant for potential industrial-scale production of the compound and its derivatives.
Looking forward, the research community continues to explore the therapeutic potential of Benzo[b]thiophene-2-methanamine, 5-fluoro-. Current investigations include structure-activity relationship (SAR) studies to optimize pharmacological properties, as well as formulation development to address solubility challenges. The compound's unique chemical structure and demonstrated biological activities position it as an important molecule in the ongoing search for novel therapeutic agents across multiple disease areas.
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